5‑HT2B Antagonist Potency and GPCR Selectivity: A Direct Comparison with a Structurally Distinct Antagonist
FMEA (MW071) demonstrates potent 5‑HT2B antagonist activity with an IC50 of 22±9.0 nM in binding assays and 54 nM in a cellular functional assay [1]. Importantly, in a comprehensive GPCR selectivity screen of 161 receptors, FMEA showed no agonist or antagonist activity against any other target except 5‑HT2B [1]. In contrast, another 5‑HT2B antagonist evaluated under similar conditions in CHO‑K1 cells exhibited an IC50 of 23 nM but lacked the same breadth of selectivity profiling [2].
| Evidence Dimension | 5‑HT2B Antagonist Potency and GPCR Selectivity |
|---|---|
| Target Compound Data | IC50 (binding) = 22±9.0 nM; IC50 (cellular) = 54 nM; Selective for 5‑HT2B in a 161‑GPCR screen [1] |
| Comparator Or Baseline | Comparator compound (CHEMBL4290245): IC50 = 23 nM in a cellular 5‑HT2B antagonist assay; selectivity profile not reported [2] |
| Quantified Difference | FMEA exhibits a comparable IC50 (54 nM vs. 23 nM) but with documented, near‑absolute GPCR selectivity |
| Conditions | Binding: [3H]LSD displacement; Cellular: FLIPR calcium flux in CHO cells; GPCR screen: 161 stably transfected CHO cell lines |
Why This Matters
For researchers investigating 5‑HT2B‑mediated pathways (e.g., in Alzheimer's disease or fibrotic disorders), FMEA offers not only potent antagonism but also the confidence of minimal off‑target GPCR interactions, reducing confounding variables in experimental outcomes.
- [1] PMC Table 1. The 5HT2b Receptor in Alzheimer’s Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction. J Alzheimers Dis. 2024; 98(4): 240063. View Source
- [2] BindingDB entry for CHEMBL4290245. Antagonist activity at 5HT2B (unknown origin) expressed in CHOK1 cells. View Source
